N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
Description
Structure and Key Features: This compound is a modified adenosine derivative with two critical structural modifications:
- N6-Benzamide substitution: Replaces the primary amine at the purine C6 position with a benzamide group.
- 3'-O-Prop-2-yn-1-yloxy modification: Introduces a propargyl ether group at the 3' position of the ribose sugar, enhancing reactivity for applications like click chemistry or oligonucleotide conjugation .
Molecular Formula: C₁₇H₁₇N₅O₅
Molecular Weight: ~371.35 g/mol (based on analogous compounds in ).
Applications: Likely serves as a nucleoside analog in therapeutic oligonucleotide synthesis or prodrug development, leveraging the propargyl group for site-specific modifications .
Properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5/c1-2-8-29-16-15(27)13(9-26)30-20(16)25-11-23-14-17(21-10-22-18(14)25)24-19(28)12-6-4-3-5-7-12/h1,3-7,10-11,13,15-16,20,26-27H,8-9H2,(H,21,22,24,28)/t13-,15-,16-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMKUOVXGJZAMV-KHTYJDQRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in these reactions include protecting agents, coupling reagents like EDC or DCC, and solvents such as DMF or DMSO.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC or KMnO4, reducing agents like NaBH4 or LiAlH4, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while nucleophilic substitution may introduce new functional groups into the purine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide exerts its effects would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions may modulate various biochemical pathways, leading to the observed biological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the precise mechanism of action.
Comparison with Similar Compounds
Structural Modifications and Substituents
Key Observations:
- Sugar Modifications : The target compound’s 3'-O-propargyl group distinguishes it from DMTr- or phosphoramidite-protected analogs (e.g., Compounds 9, 35), which are bulkier and designed for stepwise oligonucleotide assembly .
- Purine Substitutions: Unlike 2-chloro-6-amino derivatives (Compound 12a), the benzamide group enhances stability and may reduce metabolic degradation .
- Backbone Variations : 2'-Deoxyribose analogs () lack the 2'-hydroxyl, altering RNA/DNA hybridization properties compared to the target compound’s ribose scaffold .
Physicochemical and Functional Properties
Reactivity:
- The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in methoxy- or benzoylthio-protected analogs (e.g., Compound 10 in ) .
- Phosphoramidite derivatives (Compound 35) are reactive in automated synthesis but require deprotection, whereas the propargyl group offers orthogonal reactivity .
Solubility and Stability:
Biological Activity
N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound that belongs to the class of purine derivatives. This compound exhibits significant biological activity, making it a subject of interest in various fields of biomedical research. Understanding its biological properties can provide insights into potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the following:
- Molecular Formula : C18H19N5O5
- Molecular Weight : 385.38 g/mol
- CAS Number : 85079-00-1
- IUPAC Name : this compound
The structural features include a purine base linked to a benzamide moiety and a tetrahydrofuran derivative, which may contribute to its unique biological activities.
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially impacting cellular processes such as proliferation and apoptosis.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide metabolism.
- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activities:
| Activity | Effect | Reference |
|---|---|---|
| Antiviral | Inhibits viral replication | |
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against bacterial strains |
Case Studies
- Antiviral Activity : A study indicated that this compound effectively inhibits the replication of certain viruses by interfering with their nucleic acid synthesis pathways.
- Antitumor Effects : Research has shown that the compound induces apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : The compound displayed activity against several bacterial strains, indicating its potential use in treating bacterial infections.
Comparison with Similar Compounds
The biological activity of N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(prop-2-yne1-yloxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide can be contrasted with other purine derivatives:
| Compound | Biological Activity | Notes |
|---|---|---|
| Adenosine | Modulates immune response | Endogenous nucleoside |
| Guanosine | Involved in cell signaling | Plays a role in energy transfer |
| Inosine | Neuroprotective effects | Potential therapeutic applications |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
